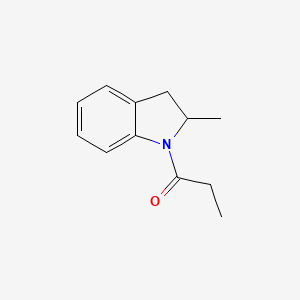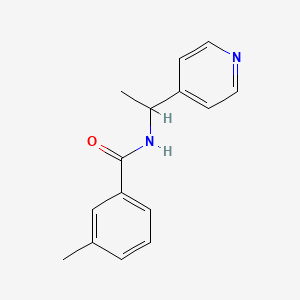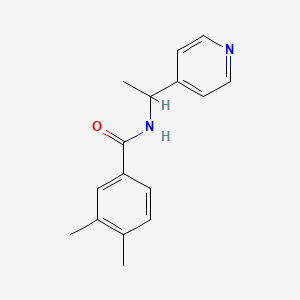![molecular formula C16H19NO3 B7461252 [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)
[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. The compound is a benzofuran derivative and belongs to the class of piperidinyl ketones.
Mécanisme D'action
The mechanism of action of [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone is not yet fully understood. However, it has been suggested that the compound acts as a modulator of neurotransmitter release and reuptake. Additionally, [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone has been shown to interact with various receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
Studies have shown that [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone has various biochemical and physiological effects. The compound has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its potential as a treatment for neurological disorders. Additionally, [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone has been shown to have analgesic effects, which may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone is that it can be easily synthesized in the laboratory. Additionally, the compound has been shown to have low toxicity levels in preclinical studies. However, one limitation of [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone is that its mechanism of action is not yet fully understood, which may make it difficult to develop as a therapeutic agent.
Orientations Futures
There are several future directions for research on [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone. One area of interest is the compound's potential as a treatment for neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential as a pain reliever. Finally, [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone may have potential applications in other fields, including drug discovery and chemical biology.
Méthodes De Synthèse
The synthesis of [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3-(methoxymethyl)-1-benzofuran-2-carbaldehyde, which is then reacted with piperidine and a reducing agent to form the final product. This synthesis method has been optimized to produce high yields of pure [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone.
Applications De Recherche Scientifique
[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone has been studied extensively for its potential applications in medicinal chemistry and neuroscience. The compound has shown promising results in preclinical studies as a potential treatment for various neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, [3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone has been investigated for its potential as a pain reliever.
Propriétés
IUPAC Name |
[3-(methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-11-13-12-7-3-4-8-14(12)20-15(13)16(18)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNJIBTRQVWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(OC2=CC=CC=C21)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)


![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)



![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)